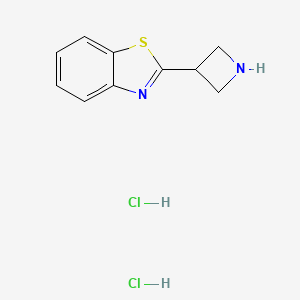
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, is1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H . Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For example, a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, has a molecular weight of 208.09 .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride and its derivatives have been explored in various synthetic and pharmacological contexts. The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones derivatives, has been facilitated using microwave-assisted methods. These compounds exhibit notable antibacterial and antifungal activities against a range of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Similarly, a series of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones demonstrated anti-inflammatory activity in vivo, suggesting potential therapeutic applications (Khedekar et al., 2003).
Antimicrobial Properties
Novel thiazolidin-4-ones and azetidin-2-ones derivatives, synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have shown moderate to good antimicrobial efficacy against various bacterial and fungal strains. Azetidin-2-ones derivatives, in particular, were more active compared to thiazolidin-4-ones derivatives, indicating the significance of the azetidin-3-yl moiety in enhancing antimicrobial activity (Gilani et al., 2016).
Antitubercular and Anti-inflammatory Activities
Benzothiazole-containing azetidinone derivatives have been designed and synthesized with the aim of evaluating their antitubercular activity. These compounds exhibited varying degrees of inhibition against Mycobacterium tuberculosis, with some showing significant antitubercular activity, thereby presenting a promising avenue for the development of new antitubercular agents (Sarkar, 2019).
Anticonvulsant and GABA AT Inhibition
Newer benzothiazole derivatives incorporating thiazolidin-4-one and azetidin-2-one moieties have been synthesized and evaluated for their anticonvulsant activities. Some compounds displayed promising anticonvulsant activities without neurotoxicity, with select derivatives also showing in vitro GABA AT inhibition, highlighting their potential as new anticonvulsant agents (Gilani et al., 2019).
Safety and Hazards
The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIPYJNKVTCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)
![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)
![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
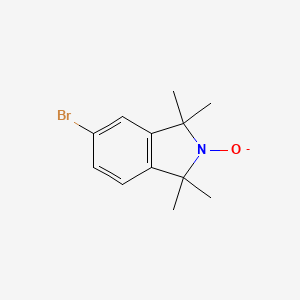


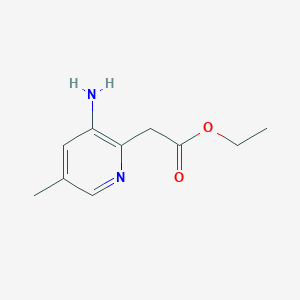


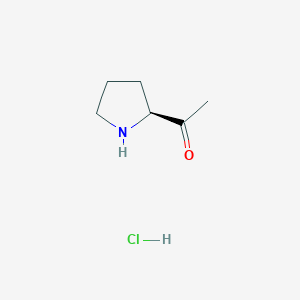
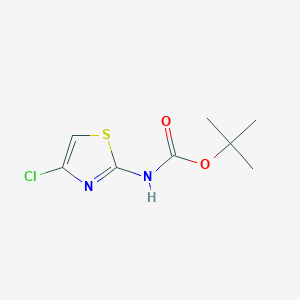
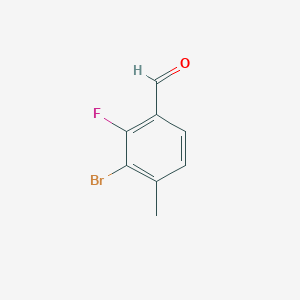
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
